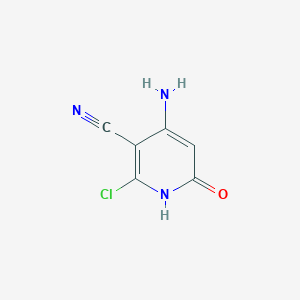

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile

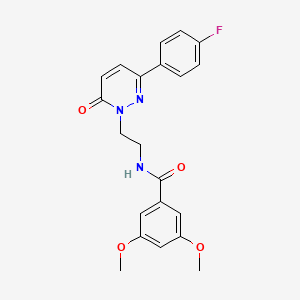

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile” is a chemical compound . It’s part of a larger class of compounds known as dihydropyridines . Dihydropyridines are often used in the synthesis of a wide variety of heterocyclic compounds .

Synthesis Analysis

The synthesis of such compounds often involves the use of cyanoacetohydrazides as precursors in reactions leading to the construction of heterocycles . This substrate can act as an ambident nucleophile, that is, as both an N- and C-nucleophile . Upon treatment of cyanoacetic acid hydrazide with various reactants, attack can take place at five possible sites .Chemical Reactions Analysis

The chemical reactivity of compounds like “4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile” is often exploited in the synthesis of heterocyclic compounds . The carbon–nitrogen double bond of hydrazone is becoming the backbone of condensation reactions in benzo-fused N-heterocycles .Aplicaciones Científicas De Investigación

Research Use Only

This compound is primarily used for research purposes . It’s often supplied by chemical manufacturers to research institutions and laboratories for the purpose of conducting various scientific studies .

Corrosion Inhibition

One of the significant applications of this compound is in the field of corrosion inhibition . It has been shown to exhibit significant anti-corrosive properties, making it a potential candidate for use as an adsorption-type corrosion inhibitor .

Detoxification of Herbicides

The compound has been found to exhibit detoxifying properties against certain herbicides . For instance, it has shown significant detoxification effects against the herbicide 2,4-D (2,4-dichlorophenoxyacetic acid) .

Antimicrobial Properties

Another potential application of this compound is in the field of antimicrobial research . It has been found to exhibit significant antimicrobial properties, which could make it a potential candidate for use in the development of new antimicrobial agents .

Material Science

In the field of material science, this compound has been used in studies involving the inhibition of steel corrosion . The data from X-ray photoelectron spectroscopy (XPS) has been used to investigate the mechanism of steel corrosion inhibition with this compound .

Pharmaceutical Research

This compound has been mentioned in patents related to pharmaceutical research . Although the specific application is not clear from the available information, it suggests that the compound could have potential uses in the development of new drugs or therapeutic agents .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Similar compounds such as olutasidenib, an isocitrate dehydrogenase-1 (idh1) inhibitor, are used to treat patients with acute myeloid leukemia (aml) and idh1 genetic mutations associated with cancer development .

Mode of Action

For instance, Olutasidenib inhibits the mutated IDH1 specifically, providing a therapeutic benefit in IDH1-mutated cancers . IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG) .

Biochemical Pathways

Mutations in IDH1 lead to an increase in 2-hydroxyglutarate (2-HG), a metabolite that participates in tumorigenesis .

Pharmacokinetics

Similar compounds like olutasidenib are orally bioavailable and capable of penetrating the blood-brain barrier .

Result of Action

Similar compounds like olutasidenib lead to a significant reduction in 2-hydroxyglutarate (2-hg) levels, a metabolite involved in tumorigenesis .

Propiedades

IUPAC Name |

4-amino-2-chloro-6-oxo-1H-pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-6-3(2-8)4(9)1-5(11)10-6/h1H,(H3,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRKDALRXFCEHOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(NC1=O)Cl)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-2-chloro-6-oxo-1,6-dihydropyridine-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile](/img/structure/B2995366.png)

![8-(4-ethoxyphenyl)-N-(3-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2995376.png)

![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B2995378.png)

![N-(3-fluorophenyl)-6-methoxy-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-amine](/img/structure/B2995379.png)

![N-(4-fluorophenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2995380.png)